3'-Trifluoromethylbiphenyl-4-carbaldehyde

Physical Chemistry Chemical Procurement Formulation

Procurement teams and medicinal chemists face supply inconsistency with regioisomeric impurities when sourcing trifluoromethylbiphenyl carbaldehydes. This 3'-CF3 isomer (CAS 100036-64-4) resolves that risk. • Regiospecific meta-CF3 placement confirmed by Suzuki-Miyaura coupling of 3-bromobenzotrifluoride with 4-formylphenylboronic acid, avoiding the less cost-effective 4-bromo isomer route. • XLogP3 3.9 delivers a ΔlogP ≈ +0.5 vs. unsubstituted biphenyl aldehyde, optimizing membrane permeability while remaining within Lipinski rule-of-five boundaries. • Air-sensitive; requires inert-atmosphere handling. Flash point >110 °C provides a wider thermal operating window than lower-boiling analogues.

Molecular Formula C14H9F3O
Molecular Weight 250.21 g/mol
CAS No. 100036-64-4
Cat. No. B011735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Trifluoromethylbiphenyl-4-carbaldehyde
CAS100036-64-4
Molecular FormulaC14H9F3O
Molecular Weight250.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)C=O
InChIInChI=1S/C14H9F3O/c15-14(16,17)13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-9H
InChIKeyWRWNNARTYPYHEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Trifluoromethylbiphenyl-4-carbaldehyde: Core Properties


3'-Trifluoromethylbiphenyl-4-carbaldehyde (CAS 100036-64-4) is a halogenated biaryl aldehyde with the formula C₁₄H₉F₃O and a molecular weight of 250.21 g·mol⁻¹ [1]. The compound features a biphenyl scaffold substituted with an electron‑withdrawing trifluoromethyl group at the 3' position and a reactive formyl group at the 4 position, creating a meta‑CF₃ relationship to the biaryl axis [2]. This regiospecific arrangement distinguishes it from its 4'‑trifluoromethyl (CAS 90035-34-0) and 2'‑trifluoromethyl (CAS 198205-95-7) isomers, imparting unique electronic and steric properties that influence its role as a synthetic intermediate in medicinal chemistry and materials science .

1
Regiospecific Intermediate
Distinct meta-CF₃ aldehyde scaffold for medicinal chemistry and materials research.
2
Reactive Handle
Formyl group supports condensation and nucleophilic addition for library synthesis.
3
Electronic Tuning
Electron-withdrawing inductive effect distinct from para-substituted analogs.

Irreplaceability of 3'-Trifluoromethylbiphenyl-4-carbaldehyde


Although several trifluoromethylbiphenyl carbaldehyde isomers share the same elemental formula, their distinct CF₃ substitution pattern (3' vs. 4' vs. 2') gives rise to measurable differences in boiling point, physical state under ambient conditions, and steric environment . The 3'‑substitution also alters the synthetic entry route: the compound is accessible via Suzuki–Miyaura coupling of 3‑bromobenzotrifluoride with 4‑formylphenylboronic acid, while the 4'‑isomer requires 4‑bromobenzotrifluoride, a different, potentially less cost‑effective building block [1]. Moreover, the meta‑CF₃ group exerts a distinct electronic influence on the aldehyde reactivity and downstream derivatisation compared to the para‑CF₃ analogue, impacting yields in condensation or nucleophilic addition sequences [2]. Generic substitution therefore risks altered reaction kinetics, different physical handling requirements, and compromised synthetic efficiency.

Isomer Mismatch
The 4'-trifluoromethyl isomer may differ in physical state and reactivity, limiting direct transfer of protocols.
Synthetic Route
Altered precursor availability and cost may shift scale-up economics if substituting the 3'-isomer for other regioisomers.
Handling Protocol
Air sensitivity reported for the 3'-isomer requires inert-atmosphere storage; stable isomers may not need such precautions.

Quantitative Differentiation Evidence


Boiling Point and Physical State Differences

The 3'‑trifluoromethyl isomer exhibits a predicted boiling point of 333.9 °C at 760 mmHg, which is 14.2 °C higher than the 4'‑trifluoromethyl isomer (319.7 °C) . Furthermore, the 4' isomer is a crystalline solid at room temperature (m.p. 70–72 °C), whereas no melting point is reported for the 3' isomer, consistent with a liquid or low‑melting solid state . This divergence in physical state directly affects material handling, storage, and dissolution protocols in both laboratory and pilot‑plant settings.

Physical State & Boiling Point
Head-to-head
3'-CF₃: B.P. ~333.9 °C, liquid/oil at RT. 4'-CF₃: B.P. 319.7 °C, solid (m.p. 70–72 °C). Δ B.P. = +14.2 °C.
Reported physical property context; may affect handling and dissolution.
Data to verify; predicted values only.
Physical Chemistry Chemical Procurement Formulation

Lipophilicity Advantage

The 3'‑trifluoromethyl group elevates the computed XLogP3‑AA to 3.9, compared with approximately 3.4 for unsubstituted biphenyl‑4‑carbaldehyde (CAS 3218-36-8) [1]. This +0.5 log unit increase represents more than a three‑fold enhancement in octanol‑water partition coefficient, which is a critical driver of membrane permeability and oral bioavailability in early‑stage drug discovery programs.

Lipophilicity
Cross-study
XLogP3-AA = 3.9 for 3'-CF₃ vs. ~3.4 for unsubstituted biphenyl-4-carbaldehyde (Δ ≈ +0.5).
Supports lipophilicity-driven design context.
Computed value; requires experimental validation for specific models.
Medicinal Chemistry Drug Design ADME

Synthetic Route Cost Advantage

3'-Trifluoromethylbiphenyl-4-carbaldehyde is routinely prepared via Suzuki–Miyaura coupling of 3‑bromobenzotrifluoride (CAS 401-78-5) with 4‑formylphenylboronic acid (CAS 87199-17-5) [1]. The isomeric 4'‑trifluoromethyl analogue requires 4‑bromobenzotrifluoride (CAS 402-43-7), a regioisomer that historically carries a higher market price and longer lead time due to differing demand and synthetic accessibility of the precursor . This divergence in starting materials translates into measurably different cost‑of‑goods for kilogram‑scale procurement of the final aldehyde.

Precursor Cost
Cross-study
Route using 3-bromobenzotrifluoride reported 20–40% less expensive per mole than 4-bromobenzotrifluoride route.
Reported procurement context for kg-scale synthesis.
Bulk pricing survey 2024–2025; source-specific review advised.
Organic Synthesis Suzuki Coupling Procurement

Steric & Electronic Reactivity Differences

The meta‑trifluoromethyl substituent in the 3' position exerts a predominantly inductive electron‑withdrawing effect (−I) without significant resonance donation, whereas the para‑CF₃ group in the 4' isomer can engage in through‑conjugation with the aldehyde motif across the biphenyl system [1]. Crowd‑sourced computational data indicate that the 3' isomer possesses a distinct electrostatic potential surface, leading to differential activation of the aldehyde carbon toward nucleophilic attack [2]. In practice, this manifests as altered reaction rates and product distributions in condensations with amines or hydrazines, a parameter critical for building focused compound libraries.

Electronic Reactivity
Class-level
Meta-CF₃ exerts dominant inductive effect (σₘ 0.43); para-CF₃ allows resonance contribution (σₚ 0.54).
Reactivity profile context; may alter aldehyde transformation outcomes.
Hammett-based inference; reaction-specific validation needed.
Medicinal Chemistry Reaction Selectivity SAR

Air Sensitivity and Handling Requirements

Commercial technical datasheets explicitly flag 3'-trifluoromethylbiphenyl-4-carbaldehyde as air‑sensitive, with a flash point exceeding 110 °C . In contrast, the 4'‑trifluoromethyl isomer is frequently shipped as a stable, white crystalline powder requiring no special inert‑atmosphere precautions beyond standard laboratory practice . The air sensitivity of the 3' isomer necessitates storage under inert gas and controlled atmosphere during weighing and reaction setup, which adds operational complexity and cost for end‑users.

Air Sensitivity
Head-to-head
3'-CF₃: Air sensitive, flash point >110 °C. 4'-CF₃: No air-sensitivity warning; stable crystalline powder.
Handling requirement context; inert-atmosphere protocols may be needed.
Supplier-datasheet review recommended.
Chemical Stability Handling Protocol Procurement

Commercial Purity and Scale Availability

Reputable suppliers offer 3'-trifluoromethylbiphenyl-4-carbaldehyde at a minimum purity of 96% (GC) or 98% (GC) with moisture ≤0.5% [1], and production scale reaches multi‑kilogram quantities. The 4'‑trifluoromethyl isomer is also available at ≥99% (GC) , but the specific purity specification of the 3' isomer (96–98%) defines the allowable impurity profile for reactions sensitive to trace aldehydes or biphenyl by‑products.

Commercial Purity & Scale
Cross-study
3'-CF₃: 96–98% (GC), moisture ≤0.5%, up to kg scale. 4'-CF₃: 95–99% (GC), up to kg scale.
Specification review context; supports stoichiometry and impurity profiling.
Verify supplier COA for lot-specific data.
Chemical Procurement Scale‑up Quality Control

Application Scenarios


Elevated Lipophilicity Building Block

The XLogP3 of 3.9 makes this compound a preferred building block for medicinal chemists designing lead series where a moderate increase in lipophilicity (ΔlogP ≈ +0.5 vs. unsubstituted biphenyl aldehyde) is desired to improve membrane permeability without exceeding Lipinski's rule of five . The meta‑CF₃ placement ensures the electronic effect remains primarily inductive, which can be advantageous for tuning metabolic stability compared to para‑substituted analogues that may introduce resonance‑mediated metabolic liabilities .

Regiospecific Scaffold for SAR Libraries

The meta‑positioned trifluoromethyl group offers a spatially distinct vector for target engagement compared to the linear para‑CF₃ isomer, which is critical when probing the shape complementarity of a protein binding pocket . Researchers building focused libraries of biphenyl aldehydes can exploit the 3' isomer to access chemical space that is topologically different from the 4'‑substituted series, as the meta substitution introduces a bent geometry in the aromatic system .

Cost-Effective Suzuki Scale-Up

For programs requiring multi‑kilogram quantities, the synthetic route employing 3‑bromobenzotrifluoride as the CF₃‑bearing coupling partner offers a measurable cost advantage over the 4‑bromobenzotrifluoride route . The commercial availability of 3‑bromobenzotrifluoride at lower bulk pricing enables economical scale‑up of 3'-trifluoromethylbiphenyl-4‑carbaldehyde for use as a key intermediate in agrochemical or pharmaceutical manufacturing, where the aldehyde group serves as a handle for late‑stage diversification .

Air-Sensitive Reagent Handling

The documented air sensitivity of 3'-trifluoromethylbiphenyl-4-carbaldehyde makes it particularly suitable for laboratories equipped with inert‑atmosphere capabilities (gloveboxes, Schlenk lines) where rigorous exclusion of oxygen and moisture is already standard practice. In such settings, the compound can be employed in catalytic transformations such as palladium‑mediated cross‑couplings or reductive aminations where trace oxygen would poison the catalyst, and the higher flash point (>110 °C) provides a wider thermal operating window compared to lower‑boiling analogues .

Application
Selection Property
Validation Focus
Lipophilicity-Optimized Building Block
Computed logP enhancement context
Experimental logP and permeability assay review
Regiospecific SAR Library Synthesis
Meta-substitution topology and electronic profile
Target-engagement and shape-complementarity modeling
Cost-Sensitive Scale-Up Route
Precursor cost advantage context
Multi-kg reproducibility and total cost review
Inert-Atmosphere Synthetic Handling
Reported air sensitivity and thermal stability
Glovebox/Schlenk line protocol compatibility

Technical Documentation Hub

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31 linked technical documents
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